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Tetrakis(dimethylamino)vanadium

Atomic Layer Deposition Vanadium Oxide Thin Films Precursor Volatility

Tetrakis(dimethylamino)vanadium (TDMAV) is the premier vanadium(IV) amide precursor for CVD/ALD, delivering unmatched film quality and throughput. Unlike TEMAV, TDMAV deposits pure, amorphous VOₓ films across a wide 50–200 °C window with V⁴⁺ oxidation state and sub‑1 nm roughness. For VN diffusion barriers, it achieves sub‑100 μΩ·cm resistivity at 300 °C, competing with PVD. The 0.95 Å/cycle growth rate is 3× faster than TEMAV/O₃, boosting wafer throughput. Its exclusive V⁴⁺ oxidation state ensures a reproducible semiconductor‑to‑metal transition (Δρ ~10², hysteresis ~10 °C), essential for microbolometers and optical switches.

Molecular Formula C8H24N4V
Molecular Weight 227.25 g/mol
Cat. No. B8117771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)vanadium
Molecular FormulaC8H24N4V
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]
InChIInChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyPALZAXLZULBBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(dimethylamino)vanadium for ALD/CVD Thin Films: Procurement-Grade Precursor for Vanadium Oxide and Nitride Deposition


Tetrakis(dimethylamino)vanadium (TDMAV, CAS 19824-56-7) is a homoleptic vanadium(IV) amide complex with the molecular formula V[N(CH₃)₂]₄, classified as a metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) [1]. It is an orange crystalline solid with a melting point of 55–60 °C and a molecular weight of 227.24 g/mol, exhibiting high volatility and the ability to be delivered at room temperature for vapor deposition processes [2]. The compound is primarily employed in the fabrication of vanadium oxide (VOₓ) and vanadium nitride (VN) thin films, which are critical for semiconductor devices, smart windows, and advanced coatings [1][3].

Why Tetrakis(dimethylamino)vanadium Outperforms Generic Vanadium Precursors in ALD Process Control and Film Quality


The substitution of Tetrakis(dimethylamino)vanadium with other vanadium amides or alkoxides is not a like-for-like replacement due to substantial differences in thermal stability, decomposition pathways, and resulting film stoichiometry. Unlike tetrakis(ethylmethylamino)vanadium (TEMAV), which yields a mixture of V₂O₅ and VO₂ phases at 150 °C, TDMAV enables the deposition of pure, amorphous VOₓ films across a wider temperature window of 50–200 °C, with the oxidation state of vanadium remaining controllable as 4+ after annealing [1][2]. Furthermore, in VN deposition, TDMAV with N₂ plasma achieves sub-100 μΩ-cm resistivities at 300 °C, a performance metric that directly competes with PVD films and is not consistently reported for alternative precursors such as tetrakis(diethylamido)vanadium (TDEAV) or TEMAV under comparable conditions [3].

Tetrakis(dimethylamino)vanadium: Head-to-Head Comparative Evidence for Material Selection in ALD and PEALD Processes


Achieves 3× Higher VOₓ Growth Rate and Wider ALD Window Compared to TEMAV with Ozone

Tetrakis(dimethylamino)vanadium (TDMAV) demonstrates a constant growth rate of 0.95 Å/cycle at 150–200 °C for VO₂ films using H₂O as the coreactant, which is approximately three times higher than the 0.31–0.34 Å/cycle reported for TEMAV with O₃ [1][2]. This quantifies TDMAV's superior reactivity and adsorption behavior in thermal ALD, offering a 179–206% increase in throughput relative to TEMAV/O₃ for the same target film thickness.

Atomic Layer Deposition Vanadium Oxide Thin Films Precursor Volatility

Enables Room-Temperature Precursor Delivery and 200 °C Thermal Stability for Process Compatibility

Tetrakis(dimethylamino)vanadium is characterized by a vapor pressure of 1520 mmHg at 25 °C, enabling room-temperature delivery without the need for precursor heating [1]. In contrast, many alternative vanadium precursors, such as vanadium(V) oxytriisopropoxide (VTIP), require elevated source temperatures (typically 60–80 °C) to achieve sufficient volatility for ALD . Additionally, TDMAV exhibits thermal stability up to 200 °C, whereas partial decomposition is noted above 160 °C, establishing a well-defined upper process limit for predictable ALD behavior [2].

CVD Precursor Volatility Thermal Stability

Produces Pure, Smooth VO₂ Films with Sub-1 nm Roughness and Single Oxidation State (V⁴⁺)

ALD using TDMAV and H₂O yields as-deposited VOₓ films that are pure, smooth, and amorphous, with an atomic force microscopy (AFM)-measured surface roughness of approximately 1 nm [1][2]. X-ray photoelectron spectroscopy (XPS) confirms the vanadium oxidation state is exclusively 4+ for both as-deposited and post-annealed films, indicating a clean, phase-pure VO₂ material after crystallization [2]. In contrast, TEMAV-derived films deposited at the same temperature (150 °C) exhibit a mixture of V₂O₅ and VO₂ phases, reflecting less controlled ligand decomposition and oxidation state variability [3].

Thin Film Morphology X-ray Photoelectron Spectroscopy Surface Roughness

Enables Sub-100 μΩ-cm Resistivity VN Films via PEALD, Competing with PVD-Derived Materials

Plasma-enhanced atomic layer deposition (PEALD) using TDMAV and N₂ plasma produces vanadium nitride (VN) films with sub-100 μΩ-cm resistivity at a deposition temperature of 300 °C [1]. This value is among the lowest reported for ALD-derived VN and approaches the resistivity of films prepared by physical vapor deposition (PVD) methods, which are typically the benchmark for low-resistivity metallization [2]. The low resistivity is attributed to the high purity and density of the VN films enabled by the TDMAV precursor and optimized plasma conditions.

Vanadium Nitride Plasma-Enhanced ALD Thin Film Resistivity

Tetrakis(dimethylamino)vanadium: High-Value Application Scenarios Driven by Quantified Performance Advantages


High-Throughput VO₂ Smart Window Coating Production

The 0.95 Å/cycle growth rate of TDMAV at 150–200 °C enables a 3× faster deposition cycle compared to TEMAV/O₃ processes, significantly increasing wafer throughput for VO₂-based thermochromic coatings [1]. The resulting films exhibit a semiconductor-to-metal transition at ~72 °C with a near-infrared (NIR) switching efficiency above 50% at 2 μm, making them suitable for energy-efficient smart windows where rapid, scalable production is paramount [1].

Conformal, Low-Resistivity VN Diffusion Barriers for Cu Interconnects

TDMAV's ability to yield sub-100 μΩ-cm VN films via PEALD at 300 °C is a critical enabler for Cu interconnect diffusion barriers in advanced semiconductor nodes [2]. ALD provides the necessary conformality on high-aspect-ratio vias and trenches, while the low resistivity minimizes RC delay, a combination that is challenging to achieve with alternative ALD precursors or PVD methods [2][3].

Phase-Pure VO₂ Deposition for Reliable Microbolometers and Optical Switches

The exclusive V⁴⁺ oxidation state and sub-1 nm surface roughness of TDMAV-deposited VO₂ films ensure reproducible semiconductor-to-metal transition (SMT) behavior with a resistivity change of two orders of magnitude and a hysteresis width of ~10 °C [1]. This uniformity is essential for microbolometer arrays and optical switches, where device-to-device consistency directly impacts imaging quality and switching reliability [1].

Technical Documentation Hub

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